molecular formula C4H6Cl2O B14285773 (1,1-Dichloroethoxy)ethene CAS No. 141265-81-8

(1,1-Dichloroethoxy)ethene

Cat. No.: B14285773
CAS No.: 141265-81-8
M. Wt: 140.99 g/mol
InChI Key: GLSSKBHUHZEZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dichloroethoxy)ethene is an organochlorine compound with the molecular formula C4H6Cl2O. It is a colorless liquid that is not easily soluble in water but is miscible with most organic solvents. This compound is primarily used in chemical synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,1-Dichloroethoxy)ethene can be synthesized through several methods. One common method involves the reaction of ethene with chlorine gas in the presence of a catalyst. This reaction produces 1,2-dichloroethane, which can then be further reacted to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of ethene. The process is carried out in large reactors where ethene and chlorine gas are mixed under controlled conditions to produce the desired compound. The reaction is exothermic and requires careful monitoring to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dichloroethoxy)ethene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into less chlorinated compounds.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alkanes or alkenes .

Scientific Research Applications

(1,1-Dichloroethoxy)ethene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Research studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: While not commonly used in medicine, its derivatives have been investigated for potential therapeutic applications.

    Industry: It is used in the production of polymers, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1,1-Dichloroethoxy)ethene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloroethene:

    1,2-Dichloroethane: This compound has two chlorine atoms on adjacent carbon atoms, making it structurally different from (1,1-Dichloroethoxy)ethene.

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and the presence of an ethoxy group. This structural feature gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

141265-81-8

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

1,1-dichloro-1-ethenoxyethane

InChI

InChI=1S/C4H6Cl2O/c1-3-7-4(2,5)6/h3H,1H2,2H3

InChI Key

GLSSKBHUHZEZSL-UHFFFAOYSA-N

Canonical SMILES

CC(OC=C)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.